2,2,2-Trichloro-1-(2-chlorophényl)éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

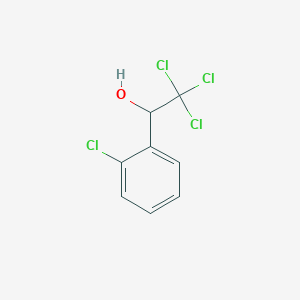

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of phenylethanol and is known for its use in various chemical and industrial applications. The compound is characterized by the presence of three chlorine atoms attached to the central carbon atom and an additional chlorine atom on the phenyl ring.

Applications De Recherche Scientifique

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its effects on biological systems and potential use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol typically involves the chlorination of 1-(2-chlorophenyl)ethanol. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process. The reaction can be represented as follows:

[ \text{C}_8\text{H}_7\text{ClO} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_4\text{O} + 3\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is carried out in large reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The product is then purified through distillation or recrystallization to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzoic acid.

Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylethane.

Substitution: Formation of 2,2,2-trichloro-1-(2-hydroxyphenyl)ethanol or 2,2,2-trichloro-1-(2-aminophenyl)ethanol.

Mécanisme D'action

The mechanism of action of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol involves its interaction with cellular components. The compound can act as an inhibitor of certain enzymes or disrupt cellular membranes due to its lipophilic nature. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol:

2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.

2,2,2-Trichloro-1-(4-chlorophenyl)ethanol: Similar structure with a different position of the chlorine atom on the phenyl ring.

Uniqueness

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific industrial and research contexts.

Activité Biologique

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, commonly referred to as "Trichloroethanol," is a chlorinated organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H7Cl3O

- Molecular Weight : 227.5 g/mol

- CAS Number : 10291-39-1

The biological activity of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits enzyme inhibition properties, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Interaction

Research indicates that Trichloroethanol can significantly inhibit the activity of specific cytochrome P450 isoforms. For example:

- CYP2E1 : Inhibition leads to reduced metabolism of ethanol and other substrates.

- CYP3A4 : Affects the metabolism of numerous therapeutic agents.

Biological Activity Overview

The biological effects of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol can be categorized into several key areas:

Toxicity and Safety Profile

The compound has been studied for its toxicological effects in various animal models. Key findings include:

- Acute Toxicity : High doses can lead to central nervous system depression and liver damage.

- Chronic Exposure : Long-term exposure is associated with hepatotoxicity and potential carcinogenic effects.

Case Studies

Several case studies highlight the compound's biological activity:

-

Case Study on Hepatotoxicity :

- Subjects : Rats exposed to varying doses.

- Findings : Dose-dependent liver damage was observed, with histopathological changes indicating necrosis.

-

Neurobehavioral Effects Study :

- Subjects : Mice subjected to behavioral tests post-exposure.

- Results : Significant alterations in locomotor activity and anxiety-like behaviors were noted.

Research Findings

Recent studies have focused on the compound's interaction with cellular pathways:

- Cellular Mechanisms : Trichloroethanol was shown to induce oxidative stress in hepatocytes, leading to apoptosis.

- Inflammatory Response : Increased levels of pro-inflammatory cytokines were observed in treated cells.

Propriétés

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLFQVQUCIPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10291-39-1 |

Source

|

| Record name | NSC5655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?

A1: 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.